4-{3-[(4-bromobenzyl)amino]butyl}phenol
Beschreibung
4-{3-[(4-Bromobenzyl)amino]butyl}phenol is a synthetic aromatic compound characterized by a phenol core substituted with a butyl chain bearing a 4-bromobenzylamino group. The bromine atom at the para position of the benzyl group enhances lipophilicity and may influence biological activity through halogen bonding interactions.
The compound shares structural motifs with several pharmacologically active molecules, including antimicrobial agents, enzyme inhibitors, and β-adrenergic agonists. Its comparison with analogs highlights the role of substituents and core structures in modulating physicochemical and biological properties.
Eigenschaften
IUPAC Name |
4-[3-[(4-bromophenyl)methylamino]butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-13(2-3-14-6-10-17(20)11-7-14)19-12-15-4-8-16(18)9-5-15/h4-11,13,19-20H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRHWCVGMCFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Antimicrobial Activity
Triazole Derivatives (e.g., 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-triazoles)
- Structure : These compounds feature a triazole core substituted with 4-bromobenzyl and thiophene groups.
- Synthesis : Synthesized via condensation of 1,3,4-oxadiazoles with primary amines under solvent-free conditions .
- Activity : Exhibited broad-spectrum antimicrobial activity against bacterial (e.g., Staphylococcus aureus) and fungal strains. The thiophene moiety may enhance membrane permeability, while the bromine atom contributes to target binding .
- Comparison: Unlike 4-{3-[(4-Bromobenzyl)amino]butyl}phenol, the triazole core introduces aromatic nitrogen atoms, which may improve metabolic stability.
Pyrrolopyrimidine Derivatives (e.g., Compound 8 in )
- Structure: Contains a pyrrolo[2,3-d]pyrimidine core linked to 4-bromobenzylamino and phenol groups.
- Synthesis : Purified via C18 silica column chromatography, similar to methods used for other bromobenzyl derivatives .
- Activity : Demonstrated low MIC values against Staphylococcus aureus, with synergistic effects in combination therapies .
- Comparison: The pyrrolopyrimidine core provides a planar structure for intercalation into microbial DNA, a mechanism distinct from the phenol-based target compound.
Enzyme Inhibitors and Hybrid Molecules
Cinnamic Acid-Glycine Hybrid (Ethyl (E)-(3-(4-((4-Bromobenzyl)oxy)phenyl)acryloyl)glycinate)
- Structure : Combines a 4-bromobenzyloxy-substituted cinnamate with a glycinate ester.
- Synthesis : Achieved via Steglich esterification under microwave irradiation, emphasizing green chemistry .
- Activity : Inhibited soybean lipoxygenase (IC50 = 80 µM) and showed antioxidant activity. The glycinate group improved drug-likeness without COX-2 inhibition .
- Comparison: The acryloyl-glycine moiety introduces hydrogen-bonding capacity, differing from the simpler aminobutyl chain in the target compound.
Benzimidazole Derivatives (e.g., Compound 6j in )
- Structure: Features a benzimidazole core conjugated with a 4-bromobenzylamino-acrylic acid chain.
- Synthesis : Prepared via amide coupling, yielding 55.8% with a melting point of 210–212°C .
- Activity: Not explicitly detailed, but benzimidazoles are known for antitumor and antiviral activities.
Halogen-Substituted Phenol Derivatives
4-{3-[(2-Fluorophenyl)amino]butyl}phenol ()
- Structure : Structural isomer with fluorine replacing bromine on the benzyl group.
- Comparison : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to bromine. This highlights the halogen’s role in tuning pharmacokinetics .
Ractopamine Hydrochloride ()
- Structure : Contains a 4-hydroxyphenyl group and β-hydroxyphenethylamine chain.
- Activity : A β-adrenergic agonist used in veterinary medicine.
- Comparison : The additional hydroxyl group in Ractopamine enables β-receptor binding, whereas the bromine in the target compound may redirect activity toward antimicrobial targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
